ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate
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Overview
Description
9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester typically involves multi-step reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction of 6-acetyl-3-amino-4-imino-7-methyl-5-phenyl-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine with triethyl phosphite and electrophilic reagents like 1,2-dibromoethane, oxalyl chloride, chloroacetyl chloride, and ethyl chloroacetate . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethyl ester group. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like PARP-1.
Biology: The compound’s interactions with biological macromolecules are of interest for drug development.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, as a PARP-1 inhibitor, it binds to the active site of the enzyme, preventing it from repairing DNA damage in cancer cells . This leads to the accumulation of DNA damage and ultimately cell death. The molecular pathways involved include the inhibition of DNA base excision repair and single-strand break repair.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives and spiro compounds. Compared to these, 9-Phenyl-4-oxo-7-methyl-3,4-dihydrospiro[pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine-2(1H),1’-cyclopentane]-8-carboxylic acid ethyl ester is unique due to its specific spiro structure and the presence of multiple functional groups that allow for diverse chemical reactivity and biological activity. Similar compounds include pyrano[2,3-d]pyrimidine derivatives and other spiro compounds with different substituents .
Properties
Molecular Formula |
C23H23N3O3S |
---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
ethyl 11-methyl-6-oxo-13-phenylspiro[8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),9,11-tetraene-4,1'-cyclopentane]-12-carboxylate |
InChI |
InChI=1S/C23H23N3O3S/c1-3-29-22(28)15-13(2)24-21-17(16(15)14-9-5-4-6-10-14)18-19(30-21)20(27)26-23(25-18)11-7-8-12-23/h4-6,9-10,25H,3,7-8,11-12H2,1-2H3,(H,26,27) |
InChI Key |
SZJBLXGGKOFBOT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)C(=O)NC5(N4)CCCC5)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C(=C1C3=CC=CC=C3)C4=C(S2)C(=O)NC5(N4)CCCC5)C |
Origin of Product |
United States |
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